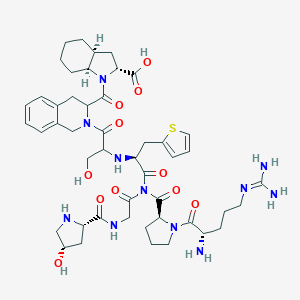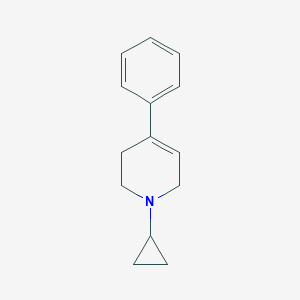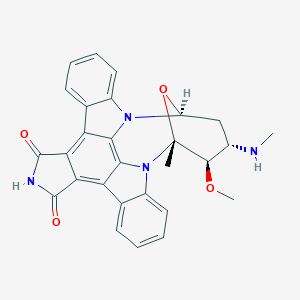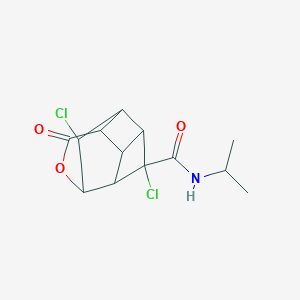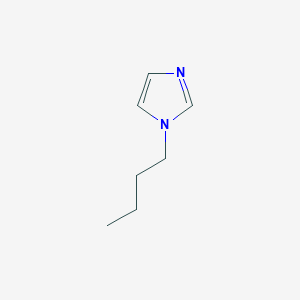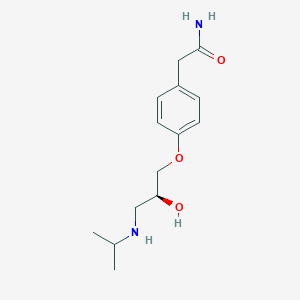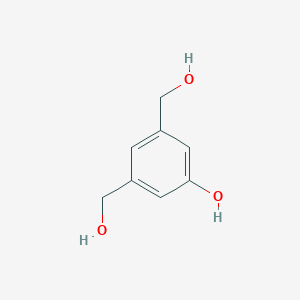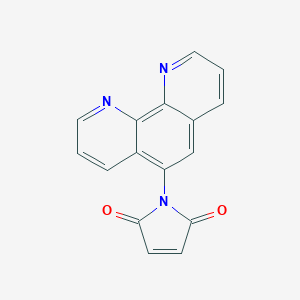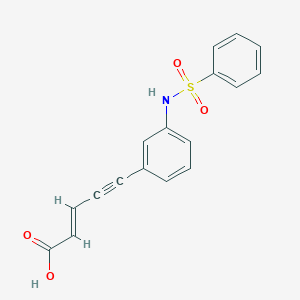
Dehydroxyamino Oxamflatin Acid
Descripción general
Descripción
Dehydroxyamino Oxamflatin Acid is a chemical compound with the molecular formula C17H13NO4S . It contains a total of 37 bonds, including 24 non-H bonds, 17 multiple bonds, 4 rotatable bonds, 4 double bonds, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 sulfonamide .
Molecular Structure Analysis
The molecular structure of Dehydroxyamino Oxamflatin Acid includes 37 bonds in total. These comprise 24 non-H bonds, 17 multiple bonds, 4 rotatable bonds, 4 double bonds, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 sulfonamide .Chemical Reactions Analysis
Dehydroamino acids, which could be related to Dehydroxyamino Oxamflatin Acid, exhibit remarkable synthetic flexibility. They readily undergo a number of reactions, such as polar and single-electron additions, transition metal catalyzed cross-couplings, and cycloadditions .Physical And Chemical Properties Analysis
Dehydroxyamino Oxamflatin Acid has a molecular weight of 327.4 g/mol. It has a XLogP3-AA value of 2.8, indicating its lipophilicity. It has 2 hydrogen bond donors and 5 hydrogen bond acceptors. The compound has 5 rotatable bonds. Its exact mass and monoisotopic mass are both 327.05652907 g/mol. It has a topological polar surface area of 91.8 Ų and a heavy atom count of 23 .Aplicaciones Científicas De Investigación
Antitumor Activity and Histone Deacetylase Inhibition
Dehydroxyamino Oxamflatin Acid, known as Oxamflatin, exhibits significant antitumor activity. It induces transcriptional activation of certain genes and morphological reversion in various transformed cell lines. This is primarily due to its role as a histone deacetylase (HDAC) inhibitor. By inhibiting HDAC, Oxamflatin causes an accumulation of acetylated histone species, altering the expression of genes regulating cell morphology and the cell cycle. These changes are responsible for its antitumor activity, morphological change, and cell cycle arrest induced by Oxamflatin (Kim et al., 1999).
Antimalarial Potential
Oxamflatin has shown potential in antimalarial research, particularly in inhibiting Plasmodium falciparum lactate dehydrogenase (pfLDH). This enzyme is a key component in the energy generation of malarial parasites, making it a significant target for antimalarial drugs. Studies have found that certain oxamic acid derivatives, closely related to Oxamflatin, demonstrate activities against pfLDH, suggesting that derivatives of Oxamflatin may be potential antimalarial agents (Choi et al., 2007).
Enhanced Nuclear Reprogramming
Oxamflatin significantly improves nuclear reprogramming in various biomedical applications. For instance, it has shown to improve the quality and in vitro development of bovine somatic cell nuclear transfer (SCNT) embryos. By modifying epigenetic status and gene expression, Oxamflatin increases blastocyst quality and enhances the nuclear reprogramming and developmental potential of SCNT embryos (Su et al., 2011).
Neuroprotective Properties
Oxamflatin has been identified as having antioxidant and antihypoxic properties, making it a potential neuroprotective drug. It has been found to activate transcription factors that trigger genetic programs for defense against hypoxia and oxidative stress, which are critical in neuroprotective strategies (Poloznikov et al., 2016).
Cytostatic Effects in Cancer Treatment
Studies have demonstrated that Oxamflatin has strong cytostatic effects in ovarian cancer cell lines. It induces morphological changes and decreases cell viability, making it a candidate for further research in cancer treatment. Oxamflatin has been shown to alter the expression of genes related to cell proliferation and apoptosis, providing insights into its potential therapeutic applications in oncology (Wang et al., 2016).
Propiedades
IUPAC Name |
(E)-5-[3-(benzenesulfonamido)phenyl]pent-2-en-4-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4S/c19-17(20)12-5-4-7-14-8-6-9-15(13-14)18-23(21,22)16-10-2-1-3-11-16/h1-3,5-6,8-13,18H,(H,19,20)/b12-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBHEINNBFZEII-LFYBBSHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C#CC=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C#C/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442895 | |
| Record name | Dehydroxyamino Oxamflatin Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dehydroxyamino Oxamflatin Acid | |
CAS RN |
151720-90-0 | |
| Record name | Dehydroxyamino Oxamflatin Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



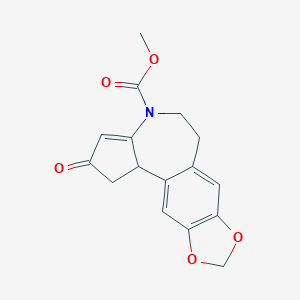
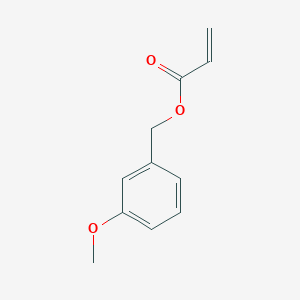
![2-Bromo-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B119197.png)
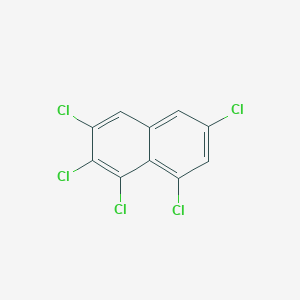
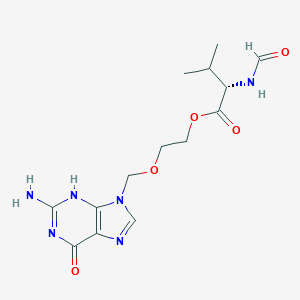
![2-Acetate-6-[(phenylmethoxy)methyl]-1,4-dioxane-2-methanol](/img/structure/B119210.png)
